

# Quantitative analysis of mesalazine using a deuterated standard

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## Compound of Interest

Compound Name: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

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An Application Note for the Quantitative Analysis of Mesalazine Using a Deuterated Internal Standard

## Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a primary anti-inflammatory agent for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic action is predominantly localized to the colonic mucosa.[1] Accurate measurement of mesalazine and its major metabolite, N-acetyl mesalazine, in biological matrices like plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity, especially for detecting low concentrations in complex biological fluids.[1][4] To ensure the accuracy and reproducibility of LC-MS/MS assays, an appropriate internal standard (IS) is essential. A stable isotopically labeled (SIL) internal standard, such as deuterated mesalazine (e.g., Mesalazine-d3), is considered the best choice.[5] A deuterated IS exhibits nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and shows similar ionization efficiency and extraction recovery.[5] This allows it to effectively compensate for variations during sample preparation and instrumental analysis, leading to a more robust and reliable bioanalytical method.[5][6]

This application note provides a detailed protocol for the quantitative analysis of mesalazine in plasma using a deuterated internal standard with LC-MS/MS, including method parameters, validation summaries, and experimental workflows.

## Quantitative Data Presentation

The following tables summarize typical parameters for the LC-MS/MS analysis of mesalazine, compiled from various validated methods.

Table 1: LC-MS/MS Method Parameters for Mesalazine Quantification

Parameter	Description	Reference
Chromatography	Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)	[4][7]
LC Column	Thermo, Hypersil BDS, C18 (100 x 4.6 mm, 5 µm)	[8]
Waters Spherisorb C6 (150 x 4.6 mm, 5 µm)	[4][9]	[8]
Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)	[3]	
Mobile Phase	A: 0.1% Formic acid in water; B: Acetonitrile (40:60 v/v)	
0.2% Formic acid in water-methanol (20:80, v/v)	[4][9]	[8]
10 mM Ammonium acetate and methanol (85:15 v/v)	[3]	
Flow Rate	0.5 - 1.0 mL/min	[3][4][8]
Injection Volume	10 - 20 µL	[7][10]
Column Temperature	25 °C	[7]
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative	[4][11]
Detection Mode	Multiple Reaction Monitoring (MRM)	[8][11]

Table 2: Mass Spectrometry Transitions for Mesalazine and Deuterated Standards

Analyte	Ionization Mode	Precursor Ion (m/z)	Product Ion (m/z)	Note	Reference
Mesalazine	Positive	154.0	108.0	-	<a href="#">[4]</a> <a href="#">[9]</a>
Mesalazine-d3 (IS)	Positive	213.1	195.1	After derivatization	<a href="#">[8]</a>
N-Acetyl Mesalamine	Positive	-	-	-	<a href="#">[3]</a>
N-Acetyl Mesalamine-d3 (IS)	Positive	-	-	-	<a href="#">[3]</a>
Mesalazine	Negative	208.1	107.0	After derivatization	<a href="#">[11]</a>
Mesalazine-d3 (IS)	Negative	211.1	110.1	After derivatization	<a href="#">[11]</a>

Note: Some methods employ a derivatization step to enhance signal intensity, which alters the mass of the precursor and product ions.[\[8\]](#)[\[11\]](#)

Table 3: Summary of Method Validation Parameters

Parameter	Range/Value	Reference
Linearity Range	0.10 - 12.0 ng/mL	<a href="#">[11]</a>
2 - 1500 ng/mL	<a href="#">[3]</a>	
10 - 1200 ng/mL	<a href="#">[8]</a>	
50 - 30,000 ng/mL	<a href="#">[4]</a> <a href="#">[9]</a>	
Lower Limit of Quantification (LLOQ)	0.10 ng/mL	<a href="#">[11]</a>
1.0 ng/mL (1 ppb)	<a href="#">[1]</a>	
Intra-day Precision (%CV)	0.6 - 2.9%	
1.60 - 8.63%	<a href="#">[3]</a>	
< 7.9%	<a href="#">[4]</a>	<a href="#">[11]</a>
Inter-day Precision (%CV)	1.3 - 3.8%	
2.14 - 8.67%	<a href="#">[3]</a>	
< 7.9%	<a href="#">[4]</a>	
Accuracy (% Bias or % Recovery)	103.8 - 107.2%	<a href="#">[11]</a>
100.6 - 105.5%	<a href="#">[3]</a>	
within $\pm 3.5\%$	<a href="#">[4]</a>	

## Experimental Protocols

This section outlines a generalized protocol for the quantification of mesalazine in human plasma using a deuterated internal standard.

## Materials and Reagents

- Mesalazine reference standard
- Mesalazine-d3 (or other suitable deuterated analogue) as internal standard (IS)

- HPLC-grade Methanol
- HPLC-grade Acetonitrile
- Formic acid (reagent grade)
- Ammonium acetate (reagent grade)
- Ultrapure water
- Control human plasma (with K2EDTA as anticoagulant)

## Preparation of Standard Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of mesalazine and mesalazine-d3 standards and dissolve in 2 mL of methanol to obtain separate 1 mg/mL stock solutions. [\[12\]](#)
- Working Standard Solutions: Prepare serial dilutions of the mesalazine stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve (CC) and quality control (QC) samples.
- Internal Standard (IS) Working Solution: Dilute the mesalazine-d3 stock solution with the same diluent to achieve a final concentration (e.g., 150 ng/mL). [\[3\]](#)

## Sample Preparation (Protein Precipitation Method)

Protein precipitation is a rapid and effective technique for sample clean-up. [\[9\]](#)

- Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 100 µL of the IS working solution to each tube (except for the blank, where 100 µL of diluent is added) and vortex briefly. [\[3\]](#)
- Add 400 µL of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture vigorously for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

## LC-MS/MS Instrumental Analysis

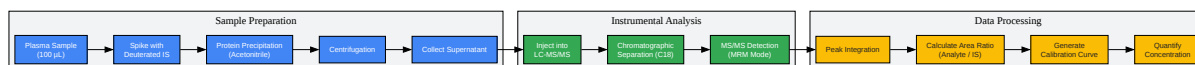
- Instrument Setup: Use an LC system coupled to a triple quadrupole mass spectrometer with an ESI source. Set up the instrument with the parameters outlined in Table 1 and Table 2.
- Equilibration: Equilibrate the LC column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
- Sequence Run: Create a sequence including blank samples, calibration curve standards, QC samples (at low, medium, and high concentrations), and the unknown samples.[3] Inject the prepared samples.
- Data Acquisition: Acquire data in MRM mode, monitoring the specific precursor-to-product ion transitions for both mesalazine and its deuterated internal standard.

## Data Analysis and Quantification

- Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
- Calibration Curve: Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard. Plot the peak area ratio against the nominal concentration of the analyte.
- Regression Analysis: Perform a linear regression analysis (typically with a  $1/x^2$  weighting) to generate a calibration curve. The correlation coefficient ( $r^2$ ) should be  $>0.99$  for an acceptable fit.[1]
- Quantification: Determine the concentration of mesalazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

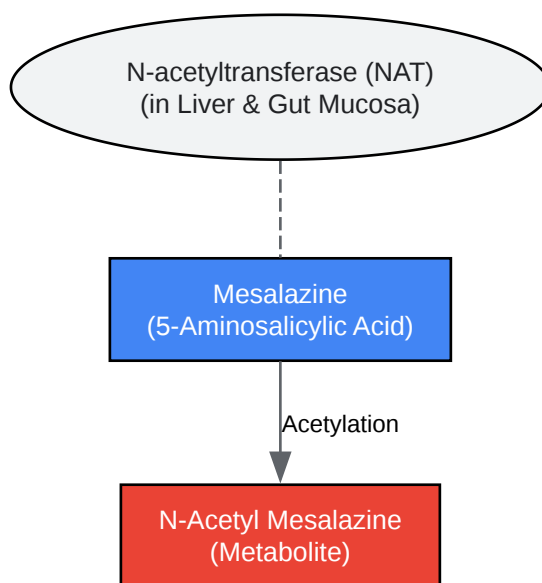
## Visualizations

The following diagrams illustrate the key workflows and pathways relevant to this application.



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Caption: Workflow for the quantitative bioanalysis of mesalazine.



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Caption: Metabolic pathway of mesalazine to N-acetyl mesalazine.

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